(3E)-1-acetyl-4-[(4-tert-butylphenyl)methyl]-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione
Description
This piperazine-2,5-dione derivative features a 1-acetyl group, a 4-[(4-tert-butylphenyl)methyl] substituent, and a 3-[(4-methoxyphenyl)methylidene] moiety. Its molecular formula is C21H20N2O4 (MW: 364.40) .
Properties
IUPAC Name |
(3E)-1-acetyl-4-[(4-tert-butylphenyl)methyl]-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-17(28)26-16-23(29)27(15-19-6-10-20(11-7-19)25(2,3)4)22(24(26)30)14-18-8-12-21(31-5)13-9-18/h6-14H,15-16H2,1-5H3/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHITNPFUIYKQW-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)N(C(=CC2=CC=C(C=C2)OC)C1=O)CC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC(=O)N(/C(=C/C2=CC=C(C=C2)OC)/C1=O)CC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3E)-1-acetyl-4-[(4-tert-butylphenyl)methyl]-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione is a complex organic molecule belonging to the piperazine family. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C24H26N4O5
- Molecular Weight : 450.5 g/mol
- IUPAC Name : this compound
The structure of the compound includes functional groups that may interact with biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The presence of the piperazine ring allows for versatile binding with various biological targets, potentially affecting signaling pathways involved in cell proliferation, apoptosis, and oxidative stress responses.
Antioxidant Activity
Recent studies have highlighted the role of piperazine derivatives in combating oxidative stress. For instance, similar compounds have demonstrated significant antioxidative properties by reducing reactive oxygen species (ROS) levels and protecting neuronal cells from oxidative damage. This suggests that this compound may possess similar protective effects against oxidative stress-related conditions .
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in metabolic processes. For example, piperazine-based compounds have been studied for their inhibitory effects on fatty acid amide hydrolase (FAAH), which plays a crucial role in the regulation of endocannabinoids associated with pain and inflammation . This suggests potential therapeutic applications in pain management.
Case Studies and Research Findings
A series of studies have evaluated the biological activities of piperazine derivatives:
- Antioxidative Effects : A study on 1,4-disubstituted piperazine derivatives showed significant protection against H₂O₂-induced oxidative damage in SH-SY5Y cells at concentrations as low as 20 μM. The best-performing compound exhibited enhanced cell survival through modulation of the IL-6/Nrf2 pathway .
- Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives displayed minimal toxicity to normal cells while effectively reducing viability in cancer cell lines, indicating a favorable therapeutic index .
- Enzyme Interaction Studies : Investigations into FAAH inhibitors revealed that specific piperazine compounds could selectively enhance levels of endocannabinoids in the brain, suggesting a mechanism for analgesic effects without significant side effects .
Data Tables
| Biological Activity | Effect Observed | Concentration Tested |
|---|---|---|
| Antioxidant Activity | Protection against oxidative damage | 20 μM |
| Cytotoxicity | Reduced viability in cancer cells | Varies by cell line |
| Enzyme Inhibition | Increased endocannabinoid levels | Varies by compound |
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
Key analogs differ in substituents at positions 3 and 4 of the piperazine-dione core. The table below highlights critical distinctions:
Key Observations
Substituent Effects on Lipophilicity: The tert-butyl group in the target compound increases logP compared to benzyl (C21H20N2O4 vs. C21H20N2O4) . Methyl or dimethylamino substituents reduce hydrophobicity, favoring aqueous solubility .
Steric and Electronic Influences :
- The bulky tert-butyl group may hinder binding in sterically sensitive targets, whereas benzyl or methyl groups allow tighter interactions .
- The 4-methoxyphenyl group (common across analogs) provides electron-rich aromaticity for π-stacking .
Biological Activity Trends :
- Cinnamoyl derivatives (e.g., ) show antimicrobial/anticancer activity, suggesting the target compound’s 4-methoxyphenylmethylidene group could confer similar properties.
- Piperazine-dione derivatives with fluorophenyl groups (e.g., ) exhibit distinct metabolic stability due to fluorine’s electronegativity, unlike the tert-butyl analog .
Pharmacological Potential
Q & A
Basic: What synthetic strategies are employed for the preparation of (3E)-1-acetyl-4-[(4-tert-butylphenyl)methyl]-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione?
The synthesis involves multi-step reactions, typically starting with functionalized piperazine-2,5-dione cores. Key steps include:
- Acetylation : Introduction of the acetyl group using acetic anhydride or acetyl chloride under basic conditions (e.g., triethylamine).
- Methylidenation : Condensation of 4-methoxybenzaldehyde with the piperazine core via Knoevenagel or Wittig reactions, requiring precise pH and temperature control (~60–80°C in polar aprotic solvents like DMF).
- Alkylation : Attachment of the 4-tert-butylbenzyl group using alkyl halides or Mitsunobu reactions.
Optimization of solvent choice (e.g., chloroform or toluene for solubility) and catalysts (e.g., p-toluenesulfonic acid) is critical for yield improvement .
Advanced: How can researchers resolve discrepancies in spectroscopic data during structural confirmation?
Discrepancies often arise from stereochemical ambiguity or solvent artifacts. Methodological solutions include:
- Cross-validation : Combining H/C NMR, HSQC, and HMBC to assign stereochemistry and verify conjugation patterns.
- X-ray crystallography : Definitive confirmation of the (3E) configuration and spatial arrangement of substituents.
- High-resolution mass spectrometry (HRMS) : Validating molecular formula accuracy (±5 ppm error tolerance).
For purity disputes, HPLC with photodiode array detection (PDA) at 254 nm ensures homogeneity .
Basic: What structural features influence the compound’s reactivity?
- Piperazine-2,5-dione core : The diketone moiety enables nucleophilic attacks (e.g., at the carbonyl groups) and hydrogen bonding.
- Methylidene group (C=CH-) : Participates in Michael additions or Diels-Alder reactions.
- 4-Methoxyphenyl and 4-tert-butylphenyl groups : Electron-donating substituents enhance aromatic ring stability and influence π-π stacking in biological targets.
Steric hindrance from the tert-butyl group may limit accessibility to certain reaction sites .
Advanced: What strategies optimize yields in multi-step syntheses of this compound?
- Stepwise monitoring : Use thin-layer chromatography (TLC) or in-situ IR to track intermediate formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while toluene minimizes side reactions in alkylation steps.
- Catalyst screening : Test Brønsted acids (e.g., HCOOH) or Lewis acids (e.g., ZnCl) for condensation efficiency.
- Temperature gradients : Gradual heating (e.g., 40°C → 80°C) prevents decomposition of thermally sensitive intermediates .
Basic: How is purity and identity characterized for this compound?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity threshold.
- Spectroscopy : H NMR (δ 7.2–7.4 ppm for aromatic protons), C NMR (δ 165–170 ppm for carbonyls), and FT-IR (C=O stretch at ~1680 cm).
- Elemental analysis : Matching calculated vs. observed C, H, N, O percentages (±0.3% tolerance) .
Advanced: How to design biological assays to evaluate this compound’s activity?
- Target selection : Prioritize enzymes/receptors with structural homology to known piperazine-2,5-dione targets (e.g., kinases, GPCRs).
- Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization (FP) to measure dissociation constants ().
- Cellular assays : Dose-response curves (IC) in cancer cell lines (e.g., MCF-7) with controls for cytotoxicity (e.g., MTT assay).
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses and guide SAR studies .
Advanced: How can solubility challenges in biological testing be addressed?
- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.
- Prodrug derivatization : Introduce phosphate or PEG groups to improve hydrophilicity.
- Dynamic light scattering (DLS) : Monitor aggregation in PBS or cell culture media to avoid false negatives .
Basic: What stability considerations are critical for storage and handling?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the methylidene group.
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetyl group.
- pH stability : Avoid prolonged exposure to strong acids/bases (pH 6–8 recommended) .
Advanced: How can computational modeling predict target interactions?
- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using MOE or Discovery Studio.
- MD simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories.
- Free energy calculations : MM-PBSA/GBSA to estimate binding affinities and validate against experimental values .
Advanced: How to analyze contradictory bioactivity data across studies?
- Orthogonal assays : Confirm inhibitory activity via both enzymatic (e.g., fluorescence-based) and cellular (e.g., luciferase reporter) assays.
- Batch variability : Compare synthetic routes (e.g., Boc vs. Fmoc protection) to rule out impurity effects.
- Meta-analysis : Use tools like RevMan to aggregate data from multiple studies and identify confounding variables (e.g., cell line heterogeneity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
